

Initial characterization of 1-(2-Amino-6-bromophenyl)ethanone

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Compound of Interest

Compound Name:	1-(2-Amino-6-bromophenyl)ethanone
Cat. No.:	B1510461

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An In-depth Technical Guide to the Initial Characterization of **1-(2-Amino-6-bromophenyl)ethanone**

Abstract

This technical guide provides a comprehensive framework for the initial synthesis, purification, and structural characterization of the chemical intermediate **1-(2-Amino-6-bromophenyl)ethanone** (CAS No. 55830-09-6). As a substituted 2'-aminoacetophenone, this compound is a valuable building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems. This document moves beyond a simple recitation of data to explain the causal reasoning behind experimental design, from a plausible synthetic strategy to the multi-technique spectroscopic analysis required for unambiguous structural confirmation. Detailed, self-validating protocols for synthesis and characterization are provided, grounded in established chemical principles. All quantitative data are summarized in tables, and key workflows are visualized using process diagrams to enhance clarity for researchers, scientists, and drug development professionals.

Introduction and Strategic Significance

1-(2-Amino-6-bromophenyl)ethanone is an aromatic ketone featuring an aniline moiety ortho to the acetyl group and a bromine atom ortho to the amine. This specific arrangement of functional groups—an o-aminoaryl ketone—renders it a highly valuable precursor for cyclization reactions. Its primary utility lies in its application in the Friedländer annulation, a

classic and reliable method for synthesizing substituted quinolines[1][2]. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The bromine substituent provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the generation of diverse chemical libraries for drug discovery programs.

This guide establishes a foundational dataset for this compound, addressing the current scarcity of consolidated public characterization data.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and hazards is a prerequisite for safe and effective laboratory work. The data, compiled from various chemical supplier databases, are presented below.

Physical and Chemical Identifiers

Property	Value	Reference(s)
CAS Number	55830-09-6	[3]
Molecular Formula	C ₈ H ₈ BrNO	[4]
Molecular Weight	214.06 g/mol	[4]
Appearance	White powder to yellow solid	[5]
Boiling Point	311.5 ± 27.0 °C (Predicted)	[1]
Density	1.535 ± 0.06 g/cm ³ (Predicted)	[1]

Safety and Handling

Directive: This compound should be handled exclusively within a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.

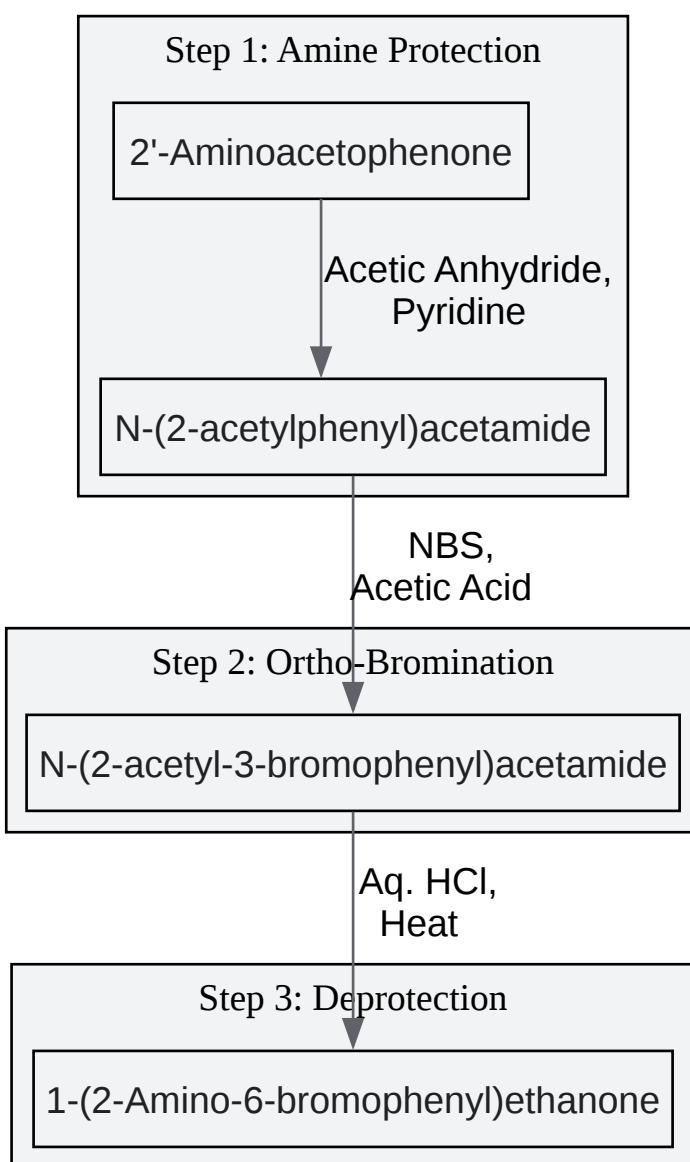
Hazard Class	GHS Classification	Precautionary Measures	First Aid
Acute Toxicity	Warning/Danger: H301/H302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H332 (Harmful if inhaled)	P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection.	Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor. Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. Inhalation: Remove person to fresh air.
Skin Irritation	Warning: H315 (Causes skin irritation)	P264: Wash skin thoroughly after handling.	If skin irritation occurs: Get medical advice/attention.
Eye Irritation	Warning: H319 (Causes serious eye irritation)	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	If eye irritation persists: Get medical advice/attention.
Storage	Not specified	P403+P233: Store in a well-ventilated place. Keep container tightly closed. Keep in a dark, dry place, refrigerated (4 to 8 °C).	N/A

(Hazard classifications can vary between suppliers. The most stringent classification should be followed.)

Synthesis and Purification Protocol

Direct bromination of 2'-aminoacetophenone is ill-advised due to the strong activating nature of the amino group, which would lead to poor regioselectivity and over-bromination. A more robust and logical approach involves the protection of the amino group, followed by directed bromination and subsequent deprotection. This strategy ensures high regioselectivity for the desired ortho-brominated product.

Proposed Synthetic Pathway



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Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Protection of 2'-Aminoacetophenone

- Rationale: The acetyl group is an effective protecting group for the aniline, moderating its activating effect and preventing N-bromination.
- Dissolve 2'-aminoacetophenone (1.0 eq) in pyridine in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
- Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
- Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
- Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
- Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-acetylphenyl)acetamide.

Step 2: Regioselective Bromination

- Rationale: The acetamido group is an ortho-, para-director. With the para position blocked, bromination is directed to the open ortho position (C6). N-Bromosuccinimide (NBS) is a safe and convenient source of electrophilic bromine.
- Dissolve N-(2-acetylphenyl)acetamide (1.0 eq) in glacial acetic acid.
- Add N-Bromosuccinimide (1.05 eq) in portions at room temperature.
- Stir the mixture for 12-18 hours. Monitor the reaction progress by TLC.
- Upon completion, pour the mixture into water. The product often precipitates.

- Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
- Dry the crude N-(2-acetyl-3-bromophenyl)acetamide under vacuum.

Step 3: Acid-Catalyzed Deprotection

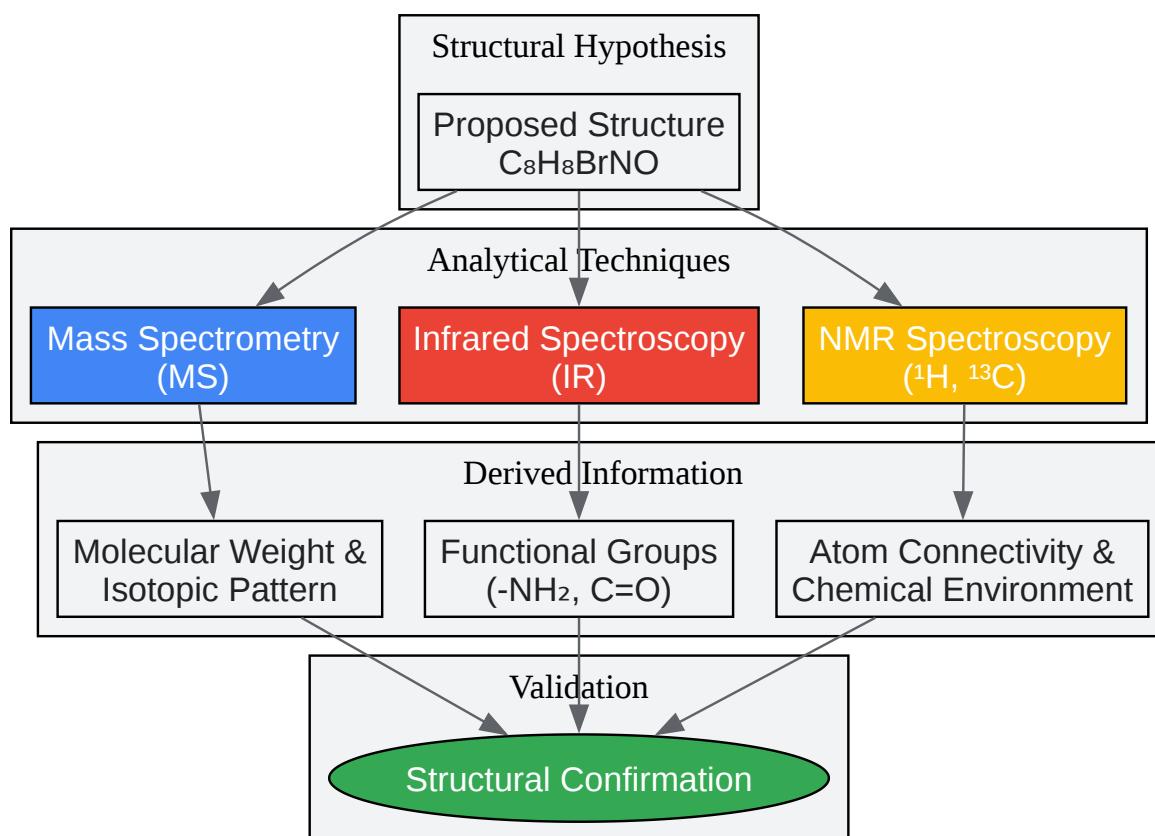
- Rationale: The amide bond is readily hydrolyzed under acidic conditions to regenerate the free amine.
- Suspend the crude product from Step 2 in a mixture of ethanol and 6M hydrochloric acid.
- Heat the mixture to reflux (approx. 90-100 °C) for 6-8 hours.
- Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and remove the solvent in vacuo.

Purification and Quality Control

- Rationale: Recrystallization is an effective method for purifying solid organic compounds based on differential solubility. Purity is confirmed by a sharp, un-depressed melting point and a single spot on TLC.
- The crude solid is purified by recrystallization from an ethanol/water or hexanes/ethyl acetate solvent system.
- Dissolve the crude product in a minimum amount of the hot solvent.
- Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Assess purity via Thin Layer Chromatography (TLC) and melting point analysis.

Structural Characterization Workflow

Unambiguous structural elucidation requires a multi-faceted analytical approach. Mass spectrometry provides molecular weight and formula, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy reveals the precise connectivity and chemical environment of atoms.



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Caption: Integrated workflow for structural characterization.

Mass Spectrometry (MS)

Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and characteristic fragmentation patterns. The presence of a bromine atom is

readily confirmed by its unique isotopic signature (^{79}Br and ^{81}Br are in an approximate 1:1 ratio).

m/z Value (Predicted)	Ion	Interpretation
215 / 213	$[\text{M}]^+$	Molecular Ion: The presence of two peaks of nearly equal intensity, separated by 2 amu, is the definitive signature of a monobrominated compound.
200 / 198	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical from the acetyl group, a common fragmentation pathway for acetophenones ^[6] .
172 / 170	$[\text{M} - \text{COCH}_3]^+$	Cleavage of the acetyl group to form the 2-amino-6-bromophenyl cation.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the amine N-H bonds and the ketone C=O bond. Intramolecular hydrogen bonding between the amine and the carbonyl is expected to lower the C=O stretching frequency compared to a typical aryl ketone.

Wavenumber (cm ⁻¹) (Predicted)	Vibration Type	Functional Group
3450 - 3350	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)
3080 - 3010	C-H Aromatic Stretch	Ar-H
2960 - 2850	C-H Aliphatic Stretch	Methyl (-CH ₃)
~1665	C=O Carbonyl Stretch	Ketone (H-bonded)
1610, 1570, 1450	C=C Aromatic Ring Stretch	Phenyl Ring
~1360	C-H Aliphatic Bend	Methyl (-CH ₃)
~1250	C-N Stretch	Aryl Amine
~780	C-H Aromatic Out-of-Plane Bend	1,2,3-Trisubstituted Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure. They provide information on the number, type, and connectivity of hydrogen and carbon atoms. The predicted spectra below are based on established substituent chemical shift effects and analysis of related compounds.

4.3.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Proton Assignment	Rationale
~7.25	t, $J \approx 7.9$ Hz	1H	H-4	The triplet arises from coupling to both H-3 and H-5. It is downfield due to deshielding from the adjacent bromine.
~6.88	d, $J \approx 7.7$ Hz	1H	H-5	Coupled to H-4. Shielded by the ortho amino group.
~6.70	d, $J \approx 8.1$ Hz	1H	H-3	Coupled to H-4. Shielded by the para amino group.
~6.50	br s	2H	-NH ₂	Broad signal due to quadrupole relaxation and exchange. The downfield shift suggests intramolecular H-bonding.
~2.60	s	3H	-COCH ₃	Singlet, characteristic of an acetyl methyl group.

4.3.2. Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~201.0	C=O	Typical chemical shift for an aryl ketone carbonyl.
~150.0	C-2 (C-NH ₂)	Attached to the highly electron-donating amino group, resulting in a downfield shift.
~134.0	C-4	Aromatic CH carbon, deshielded by the adjacent bromine.
~122.0	C-1 (C-C=O)	Quaternary carbon attached to the acetyl group.
~119.0	C-5	Aromatic CH carbon, shielded by the ortho amino group.
~117.5	C-3	Aromatic CH carbon, shielded by the para amino group.
~112.0	C-6 (C-Br)	Attached to bromine; the heavy atom effect shifts it upfield relative to other substituted carbons.
~28.0	-CH ₃	Aliphatic methyl carbon.

Applications in Synthesis: The Friedländer Annulation

The primary synthetic value of **1-(2-Amino-6-bromophenyl)ethanone** is its role as a key precursor in the Friedländer synthesis to produce 8-bromoquinolines[1][7][8]. This reaction involves the condensation of an o-aminoaryl ketone with a compound containing an α -methylene group adjacent to a carbonyl (e.g., another ketone or an ester).

The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring system[2]. The 8-bromo-

substituent can then be used for further molecular elaboration, making this a powerful strategy for building complex, drug-like molecules.

Conclusion

This guide establishes a robust foundational dataset for **1-(2-Amino-6-bromophenyl)ethanone**. A reliable, regioselective synthesis has been proposed, and a comprehensive characterization profile has been detailed based on predictive analysis grounded in fundamental spectroscopic principles. The combination of mass spectrometry, IR, ¹H NMR, and ¹³C NMR provides a self-validating system for confirming the identity and purity of the synthesized material. This information serves as a critical resource for researchers utilizing this versatile building block in the synthesis of quinolines and other complex heterocyclic targets relevant to the pharmaceutical and materials science industries.

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